molecular formula C8H6FNO4 B1449227 2-Fluoro-3-methyl-5-nitrobenzoic acid CAS No. 1519287-58-1

2-Fluoro-3-methyl-5-nitrobenzoic acid

Cat. No.: B1449227
CAS No.: 1519287-58-1
M. Wt: 199.14 g/mol
InChI Key: UJGNESLMRSWBKR-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, which is further substituted with a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-methyl-5-nitrobenzoic acid typically involves the nitration of 2-fluoro-3-methylbenzoic acid. The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar nitration techniques, with careful control of reaction parameters to optimize yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methyl-5-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidizing conditions.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: 2-Fluoro-3-methyl-5-aminobenzoic acid.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methyl-5-nitrobenzoic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-fluoro-3-methyl-5-nitrobenzoic acid exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to form active drug compounds. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-3-methylbenzoic acid

  • 5-Fluoro-2-methyl-3-nitrobenzoic acid

  • 5-Fluoro-2-nitrobenzoic acid

Uniqueness: 2-Fluoro-3-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which influences its reactivity and applications. The presence of both fluorine and nitro groups on the benzene ring provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-fluoro-3-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGNESLMRSWBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519287-58-1
Record name 2-fluoro-3-methyl-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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